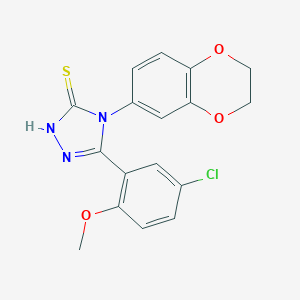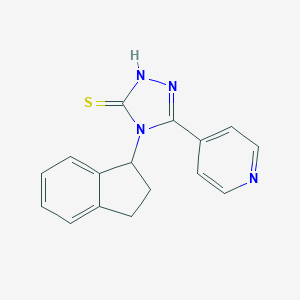![molecular formula C22H21N3O2 B357678 14-(3-phenylpropyl)-17-oxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one CAS No. 899398-92-6](/img/structure/B357678.png)
14-(3-phenylpropyl)-17-oxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-phenylpropyl)-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]furo[2,3-b]quinolin-4(3H)-one is a complex heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique fusion of pyrimidine, furan, and quinoline rings, which contributes to its distinctive chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-phenylpropyl)-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]furo[2,3-b]quinolin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 4-(phenacyloxy)pyrimidine-5-carbonitriles with suitable reagents can lead to the formation of the desired furo[2,3-b]pyrimidine system .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic synthesis, such as the use of high-yielding cyclization reactions and optimization of reaction conditions, are likely employed. Industrial-scale synthesis would also involve considerations for cost-effectiveness, scalability, and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-phenylpropyl)-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]furo[2,3-b]quinolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
3-(3-phenylpropyl)-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]furo[2,3-b]quinolin-4(3H)-one has several scientific research applications:
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Wirkmechanismus
The mechanism by which 3-(3-phenylpropyl)-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]furo[2,3-b]quinolin-4(3H)-one exerts its effects involves interactions with molecular targets and pathways. Its heterocyclic structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies on its binding affinity and molecular interactions are necessary to fully elucidate its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3H-furo[2,3-b]imidazo[4,5-f]quinolines: These compounds share a similar furoquinoline core and exhibit comparable biological activities.
3H-furo[2,3-b]pyrazolo[4,3-f]quinolines: Another class of compounds with a fused heterocyclic system, known for their antimicrobial properties.
Uniqueness
3-(3-phenylpropyl)-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]furo[2,3-b]quinolin-4(3H)-one stands out due to its specific combination of pyrimidine, furan, and quinoline rings, which imparts unique chemical and biological properties
Eigenschaften
CAS-Nummer |
899398-92-6 |
|---|---|
Molekularformel |
C22H21N3O2 |
Molekulargewicht |
359.4g/mol |
IUPAC-Name |
14-(3-phenylpropyl)-17-oxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one |
InChI |
InChI=1S/C22H21N3O2/c26-22-20-19(17-13-16-10-4-5-11-18(16)24-21(17)27-20)23-14-25(22)12-6-9-15-7-2-1-3-8-15/h1-3,7-8,13-14H,4-6,9-12H2 |
InChI-Schlüssel |
DXQJBFHFTJDPBL-UHFFFAOYSA-N |
SMILES |
C1CCC2=NC3=C(C=C2C1)C4=C(O3)C(=O)N(C=N4)CCCC5=CC=CC=C5 |
Kanonische SMILES |
C1CCC2=NC3=C(C=C2C1)C4=C(O3)C(=O)N(C=N4)CCCC5=CC=CC=C5 |
Löslichkeit |
1.3 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(5,5-dimethyl-15-oxo-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-14-yl)-N-(4-methylphenyl)acetamide](/img/structure/B357595.png)

![3-(4-methoxyphenyl)-2-{[3-(4-morpholinyl)propyl]amino}-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B357602.png)
![N-(3-Methoxypropyl)-4,4-dimethyl-8-propyl-5,11-dioxa-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B357603.png)
![N-(2-Methoxyethyl)-4,4-dimethyl-8-(2-methylpropyl)-5,11-dioxa-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B357605.png)
![N-[4-(aminosulfonyl)benzyl]-2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetamide](/img/structure/B357608.png)
![4-chlorophenyl {8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}methyl ether](/img/structure/B357609.png)
![3-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-4-methyl-2-oxo-2H-chromene-5,7-diyl diacetate](/img/structure/B357610.png)
![2-amino-1-(3,4-dimethylphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B357614.png)
![methyl 4-methoxy-3-[(13-methoxy-2-oxo-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11(16),12,14-pentaen-17-yl)methyl]benzoate](/img/structure/B357615.png)
![1-[(4-fluorophenyl)sulfonyl]-N-[3-(3-methoxyanilino)-3-oxopropyl]-4-piperidinecarboxamide](/img/structure/B357616.png)

![2-(4-methoxyphenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B357619.png)
![2-amino-1-(2,5-dimethoxyphenyl)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B357622.png)
